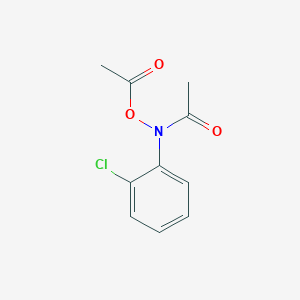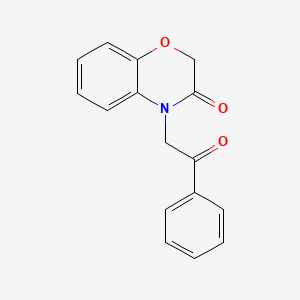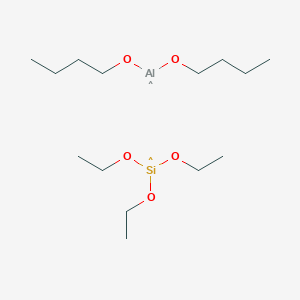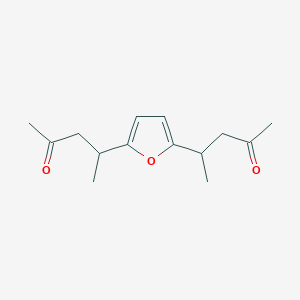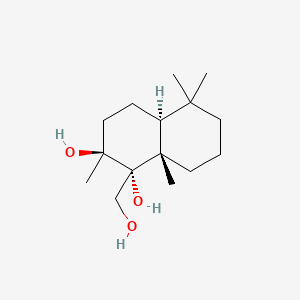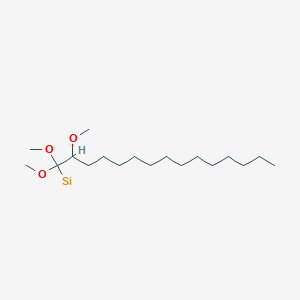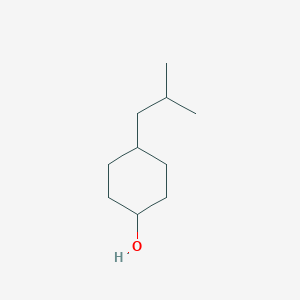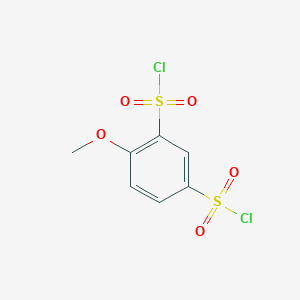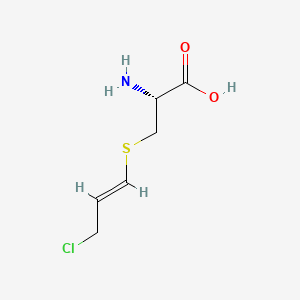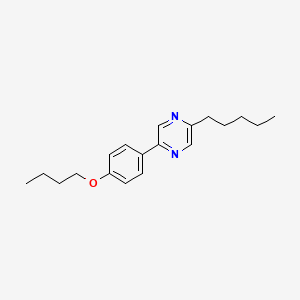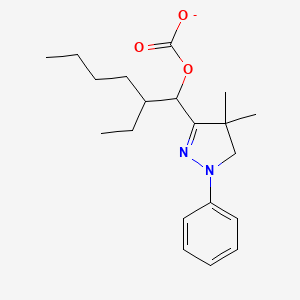
1-(4,4-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-ethylhexyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-ethylhexyl carbonate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The unique structure of this compound makes it a subject of interest in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-ethylhexyl carbonate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine and diketone precursors to form the pyrazole ring.
Substitution Reactions: The phenyl and dimethyl groups are introduced through substitution reactions using suitable reagents.
Carbonate Formation: The final step involves the reaction of the pyrazole derivative with ethylhexyl chloroformate to form the carbonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Using batch reactors for controlled synthesis.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,4-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-ethylhexyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4,4-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-ethylhexyl carbonate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4,4-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-ethylhexyl carbonate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or other biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-3-methyl-4,5-dihydro-1H-pyrazole: A similar pyrazole derivative with different substituents.
1-(4-Methylphenyl)-4,5-dihydro-1H-pyrazole: Another related compound with a methylphenyl group.
Uniqueness
1-(4,4-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-ethylhexyl carbonate is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.
Eigenschaften
CAS-Nummer |
111882-94-1 |
|---|---|
Molekularformel |
C20H29N2O3- |
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
[1-(4,4-dimethyl-2-phenyl-3H-pyrazol-5-yl)-2-ethylhexyl] carbonate |
InChI |
InChI=1S/C20H30N2O3/c1-5-7-11-15(6-2)17(25-19(23)24)18-20(3,4)14-22(21-18)16-12-9-8-10-13-16/h8-10,12-13,15,17H,5-7,11,14H2,1-4H3,(H,23,24)/p-1 |
InChI-Schlüssel |
CNBFFDJZVPMTII-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(CC)C(C1=NN(CC1(C)C)C2=CC=CC=C2)OC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


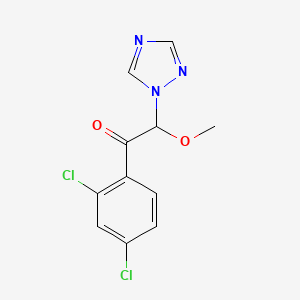
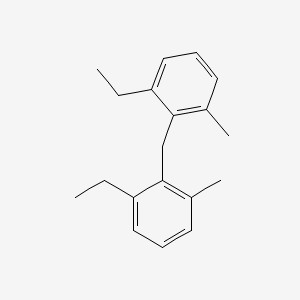
![Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane](/img/structure/B14319659.png)

